3-Aminopropanimidamide--hydrogen bromide (1/1)
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Overview
Description
3-Aminopropanimidamide–hydrogen bromide (1/1): is a chemical compound with the molecular formula C3H9N3·HBr It is a derivative of propanimidamide, where the amino group is attached to the third carbon atom, and it is combined with hydrogen bromide in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopropanimidamide–hydrogen bromide typically involves the reaction of 3-aminopropylamine with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HBr} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \cdot \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of 3-Aminopropanimidamide–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropanimidamide–hydrogen bromide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding imides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl halides under basic or acidic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted amides or imides.
Oxidation Reactions: Products include imides or other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: 3-Aminopropanimidamide–hydrogen bromide is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and other derivatives.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be used in the study of enzyme inhibition and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-Aminopropanimidamide–hydrogen bromide can be used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and other industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminopropanimidamide–hydrogen bromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
3-Aminopropylamine: A similar compound with a primary amine group.
Propanimidamide: The parent compound without the amino group.
3-Bromopropylamine: A related compound with a bromine atom instead of the amino group.
Uniqueness: 3-Aminopropanimidamide–hydrogen bromide is unique due to the presence of both the amino group and the imidamide moiety, which allows for a wide range of chemical reactions and applications
Properties
CAS No. |
119962-92-4 |
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Molecular Formula |
C3H10BrN3 |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
3-aminopropanimidamide;hydrobromide |
InChI |
InChI=1S/C3H9N3.BrH/c4-2-1-3(5)6;/h1-2,4H2,(H3,5,6);1H |
InChI Key |
ZETQEMOLHGSXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=N)N.Br |
Origin of Product |
United States |
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